molecular formula C12H10FN B8321590 4-(4-Fluorophenyl)-2-methylpyridine

4-(4-Fluorophenyl)-2-methylpyridine

Cat. No. B8321590
M. Wt: 187.21 g/mol
InChI Key: HFXSTBAHFYOVNK-UHFFFAOYSA-N
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Patent
US07452899B2

Procedure details

A mixture of 4-chloro-2-methylpyridine (10 g, 79 mmol) and (4-fluorophenyl)boronic acid (13.2 g, 94 mmol) in DME (150 ml) and 2M Na2CO3 (94 ml) was degassed for 5 minutes with a stream of nitrogen before adding Pd(PPh3)4 (1.8 g, 2 mol %) and then refluxing overnight. The reaction mixture was cooled to room temperature, diluted with ethyl acetate (30 ml), washed with 4 N NaOH (40 ml) and then with brine (50 ml). The organic layer was then dried over MgSO4, concentrated in vacuo and purified by chromatography on silica gel eluting with a gradient 30-50% ethyl acetate/hexane to afford 9.0 g of the title compound (61%): δH (360 Mz, CDCl3) 2.62 (3H, s), 7.16 (2H, t, J 8.5), 7.27 (1H, d, J 5.0), 7.33 (1H, s), 7.58-7.62 (2H, m), 8.53 (1H, d, J 5.0); m/z (ES+) 188 (MH30 ).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
94 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[CH:3]=1.[F:9][C:10]1[CH:15]=[CH:14][C:13](B(O)O)=[CH:12][CH:11]=1>COCCOC.C([O-])([O-])=O.[Na+].[Na+]>[F:9][C:10]1[CH:15]=[CH:14][C:13]([C:2]2[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[CH:3]=2)=[CH:12][CH:11]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C
Name
Quantity
13.2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Name
Quantity
150 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
94 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed for 5 minutes with a stream of nitrogen
Duration
5 min
ADDITION
Type
ADDITION
Details
before adding Pd(PPh3)4 (1.8 g, 2 mol %)
TEMPERATURE
Type
TEMPERATURE
Details
refluxing overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (30 ml)
WASH
Type
WASH
Details
washed with 4 N NaOH (40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel eluting with a gradient 30-50% ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CC(=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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